3-({[3-(4-ETHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-[4-(2-METHYLPROPYL)PHENYL]PYRIDAZINE
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Overview
Description
3-({[3-(4-ETHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-[4-(2-METHYLPROPYL)PHENYL]PYRIDAZINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridazine core substituted with ethylphenyl and methylpropylphenyl groups, connected through an oxadiazole and sulfanyl linkage.
Scientific Research Applications
3-({[3-(4-ETHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-[4-(2-METHYLPROPYL)PHENYL]PYRIDAZINE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent, given its ability to interact with specific biological targets.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Preparation Methods
The synthesis of 3-({[3-(4-ETHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-[4-(2-METHYLPROPYL)PHENYL]PYRIDAZINE typically involves multi-step organic reactions. The initial step often includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. Subsequent steps involve the introduction of the sulfanyl group and the final coupling with the pyridazine ring under controlled conditions. Industrial production methods may employ optimized reaction conditions, such as specific catalysts and solvents, to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by the oxadiazole ring. Common reagents used in these reactions include acids, bases, and specific catalysts, depending on the desired transformation. Major products formed from these reactions include modified derivatives with altered functional groups, which can be further utilized in various applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole and pyridazine rings play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application.
Comparison with Similar Compounds
Compared to similar compounds, 3-({[3-(4-ETHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-[4-(2-METHYLPROPYL)PHENYL]PYRIDAZINE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Cetylpyridinium chloride and domiphen bromide: Compounds with antimicrobial properties, used in combating resistant bacterial strains.
Steviol glycosides: Natural sweeteners with a different structural framework but similar in their complex organic nature.
This compound’s distinct structure and reactivity make it a valuable subject for ongoing research and development in various scientific disciplines.
Properties
IUPAC Name |
3-(4-ethylphenyl)-5-[[6-[4-(2-methylpropyl)phenyl]pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4OS/c1-4-18-5-11-21(12-6-18)25-26-23(30-29-25)16-31-24-14-13-22(27-28-24)20-9-7-19(8-10-20)15-17(2)3/h5-14,17H,4,15-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQZEPYJNKCUMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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